molecular formula C15H14F2N2O B5397378 N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea

N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea

Cat. No.: B5397378
M. Wt: 276.28 g/mol
InChI Key: VPODDHZDFQQXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features two aromatic rings, one substituted with fluorine atoms and the other with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2-ethylphenyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

2,4-difluoroaniline+2-ethylphenyl isocyanateN-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea\text{2,4-difluoroaniline} + \text{2-ethylphenyl isocyanate} \rightarrow \text{N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea} 2,4-difluoroaniline+2-ethylphenyl isocyanate→N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea

The reaction is typically catalyzed by a base such as triethylamine, which helps in the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea would involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea: can be compared with other similar compounds, such as:

  • N-(2,4-difluorophenyl)-N’-(2-methylphenyl)urea
  • N-(2,4-difluorophenyl)-N’-(2-propylphenyl)urea
  • N-(2,4-difluorophenyl)-N’-(2-isopropylphenyl)urea

These compounds share a similar core structure but differ in the substituents on the aromatic ringsN-(2,4-difluorophenyl)-N’-(2-ethylphenyl)urea is unique due to the specific combination of fluorine and ethyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-2-10-5-3-4-6-13(10)18-15(20)19-14-8-7-11(16)9-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODDHZDFQQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.